Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2253638-64-9
VCID: VC6196773
InChI: InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H
SMILES: CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C15H24ClN3O2
Molecular Weight: 313.83

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride

CAS No.: 2253638-64-9

Cat. No.: VC6196773

Molecular Formula: C15H24ClN3O2

Molecular Weight: 313.83

* For research use only. Not for human or veterinary use.

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride - 2253638-64-9

CAS No. 2253638-64-9
Molecular Formula C15H24ClN3O2
Molecular Weight 313.83
IUPAC Name benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H
Standard InChI Key ZJMSCYQQWAOIOI-UHFFFAOYSA-N
SMILES CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl

Structural and Molecular Characteristics

Core Architecture

The compound’s piperazine ring is substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a 2-(methylamino)ethyl chain. The hydrochloride salt enhances solubility and stability, a common modification for bioactive intermediates . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₂₄ClN₃O₂
Molecular Weight313.83 g/mol
IUPAC NameBenzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride
SMILESCNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl

The piperazine ring’s conformation influences hydrogen bonding and electrostatic interactions, critical for its role as a scaffold in drug design .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, the InChIKey (ZJMSCYQQWAOIOI-UHFFFAOYSA-N) facilitates computational modeling. The 2-(methylamino)ethyl side chain introduces basicity, with predicted pKa values analogous to alkylamines (≈10–11) . The benzyl group contributes hydrophobicity, balancing the molecule’s amphiphilic character.

Synthesis and Chemical Reactivity

Synthetic Pathways

Though direct synthesis protocols are undisclosed, analogous piperazine derivatives suggest a multi-step approach:

  • Piperazine Functionalization: N-alkylation of piperazine with 2-chloroethylmethylamine introduces the 2-(methylamino)ethyl group .

  • Carboxylation: Reaction with benzyl chloroformate forms the 1-carboxylate ester .

  • Salt Formation: Treatment with HCl yields the hydrochloride salt .

Reactivity and Modifications

The secondary amine in the 2-(methylamino)ethyl chain is susceptible to acylation or alkylation, enabling further derivatization. The benzyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, offering a handle for prodrug strategies .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility, though exact values are unreported . Stability under ambient conditions is presumed typical for organic salts, with degradation risks under extreme pH or temperatures.

Thermodynamic Parameters

Boiling and melting points remain unspecified, but the molecular weight and polar groups suggest a solid-state structure at room temperature. The lack of crystallinity data necessitates further experimental characterization.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s primary use lies in synthesizing complex molecules targeting neurological and inflammatory pathways. For example, piperazine derivatives are explored as fatty acid amide hydrolase (FAAH) inhibitors for pain and anxiety treatment .

Structure-Activity Relationship (SAR) Contributions

The 2-(methylamino)ethyl side chain may enhance binding to amine receptors (e.g., serotonin or dopamine receptors), while the benzyl group modulates lipophilicity for blood-brain barrier penetration .

Future Directions and Research Gaps

Analytical Characterization

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